4-Bromo-3-methoxybenzoic acid

Descripción

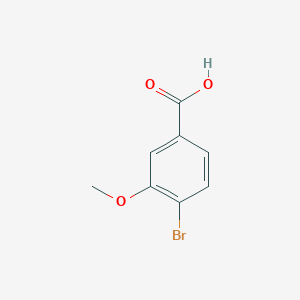

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEVXVBKBOFGKIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584167 | |

| Record name | 4-Bromo-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56256-14-5 | |

| Record name | 4-Bromo-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical and Spectroscopic Properties of 4 Bromo 3 Methoxybenzoic Acid

This compound typically presents as a solid that is white to off-white in color. cymitquimica.com It has limited solubility in water but shows greater solubility in organic solvents like ethanol (B145695) and acetone. cymitquimica.com

Table 1: Physicochemical Properties of 4-Bromo-3-methoxybenzoic acid

| Property | Value |

|---|---|

| Molecular Formula | C8H7BrO3 |

| Molecular Weight | 231.04 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 220-222 °C |

Spectroscopic analysis is crucial for confirming the structure of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features |

|---|---|

| ¹H NMR | Signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the carboxylic acid proton. |

| ¹³C NMR | Resonances for the carbon atoms of the benzene (B151609) ring (including the bromine-substituted carbon), the methoxy carbon, and the carboxyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, and the C-O stretch of the methoxy group. |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern due to the presence of the bromine atom. |

Advanced Spectroscopic and Structural Characterization of 4 Bromo 3 Methoxybenzoic Acid and Its Analogues

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, offers a profound understanding of the molecular vibrations and the nature of the chemical bonds within 4-Bromo-3-methoxybenzoic acid.

Fourier Transform Infrared (FT-IR) Analysis and Band Assignments

The most prominent bands are associated with the carboxylic acid and the substituted benzene (B151609) ring. The O-H stretching vibration of the carboxylic acid group is expected to appear as a broad band in the region of 3600-3400 cm⁻¹. mdpi.com The C=O stretching of the carbonyl group is a strong, characteristic absorption typically found between 1740 and 1660 cm⁻¹. mdpi.com For aromatic compounds, the C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the aromatic C-C stretching vibrations give rise to bands in the 1600-1400 cm⁻¹ range. mdpi.com The presence of the methoxy (B1213986) group introduces C-O stretching vibrations, and the C-Br stretching frequency is expected at lower wavenumbers.

Table 1: Predicted FT-IR Band Assignments for this compound based on Analogues

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3600-3400 (broad) | O-H stretch | Carboxylic Acid |

| ~3100-3000 | C-H stretch | Aromatic Ring |

| ~2950-2850 | C-H stretch | Methoxy Group |

| ~1740-1660 | C=O stretch | Carboxylic Acid |

| ~1600-1400 | C-C stretch | Aromatic Ring |

| ~1250-1000 | C-O stretch | Methoxy Group/Carboxylic Acid |

| Below 700 | C-Br stretch | Bromo Group |

Note: The data in this table is based on typical ranges for the specified functional groups and theoretical data from analogues, as a detailed experimental spectrum for the title compound was not available.

Raman Spectroscopy Investigations

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. While a specific experimental Raman spectrum with assignments for this compound is not detailed in the available literature, PubChem does indicate the existence of a Raman spectrum for the compound. nih.gov For the related compound 3-Bromo-4-methoxybenzoic acid, a FT-Raman spectrum has been recorded. nih.gov

In a typical Raman spectrum of a substituted benzoic acid, the ring stretching modes are expected to be prominent. For instance, in a similar molecule, the C=O stretching vibration has been identified around 1710 cm⁻¹. researchgate.net The aromatic C-C stretching vibrations are also clearly observable in the 1470-1670 cm⁻¹ region. researchgate.net

Correlation of Vibrational Modes with Molecular Structure

The vibrational frequencies observed in the FT-IR and Raman spectra are directly correlated with the bond strengths, bond angles, and atomic masses of the constituent atoms in the this compound molecule. The electron-withdrawing nature of the bromine atom and the electron-donating character of the methoxy group influence the electronic distribution within the benzene ring, which in turn affects the force constants of the C-C and C-H bonds, leading to shifts in their vibrational frequencies. nih.govacs.org

The acidity of substituted benzoic acids is influenced by the inductive and resonance effects of the substituents, which can be probed by vibrational spectroscopy. nih.gov The position and intensity of the carbonyl (C=O) stretching band, for example, can provide information about the electronic environment of the carboxylic acid group. mdpi.com Similarly, the frequencies of the ring breathing modes can be sensitive to the nature and position of the substituents on the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

Proton (¹H) NMR Spectral Interpretation

The ¹H NMR spectrum of this compound provides distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts (δ) are influenced by the electron-donating methoxy group and the electron-withdrawing bromine atom and carboxylic acid group.

In a deuterated methanol (B129727) (MeOD) solvent, the following peaks are observed for this compound: a singlet for the methoxy protons at approximately 3.85 ppm. The aromatic region displays a doublet at δ 8.05 ppm (J = 2.1 Hz), a doublet of doublets at δ 7.90 ppm (J = 8.6, 2.1 Hz), and a doublet at δ 7.01 ppm (J = 8.7 Hz). These signals correspond to the protons on the substituted benzene ring.

Table 2: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.05 | d | 2.1 | Aromatic H |

| 7.90 | dd | 8.6, 2.1 | Aromatic H |

| 7.01 | d | 8.7 | Aromatic H |

| 3.85 | s | - | Methoxy (-OCH₃) |

Source: The Royal Society of Chemistry

Carbon (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum of this compound provides information on each unique carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of the carbon atoms.

The spectrum, recorded in deuterated methanol (MeOD), shows signals for the carbonyl carbon, the aromatic carbons, and the methoxy carbon. The carbonyl carbon of the carboxylic acid appears at approximately 168.4 ppm. The aromatic carbons resonate in the range of approximately 112.1 to 161.0 ppm. The carbon attached to the bromine atom (C-Br) is found at δ 112.5 ppm, while the carbon attached to the methoxy group (C-OCH₃) is at δ 161.0 ppm. The methoxy carbon itself gives a signal at δ 57.0 ppm.

Table 3: ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 168.4 | Carboxylic Acid Carbon (C=O) |

| 161.0 | Aromatic Carbon (C-OCH₃) |

| 135.7 | Aromatic Carbon |

| 132.0 | Aromatic Carbon |

| 125.4 | Aromatic Carbon |

| 112.5 | Aromatic Carbon (C-Br) |

| 112.1 | Aromatic Carbon |

| 57.0 | Methoxy Carbon (-OCH₃) |

Source: The Royal Society of Chemistry

X-ray Crystallography and Solid-State Structural Elucidation

Single-Crystal X-ray Diffraction Analysis of this compound Derivatives

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for obtaining detailed structural information. This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to map the electron density within the crystal. This data allows for the precise determination of atomic positions, bond lengths, and angles.

For derivatives of this compound, SC-XRD studies provide invaluable insights into their molecular geometry. For instance, the analysis of related structures, such as 4-bromo-4'-methyl benzylidene aniline (B41778), which was crystallized in a monoclinic system with a P21/c space group, reveals detailed lattice parameters. scirp.org The molecular structure of other brominated benzoic acid derivatives has also been confirmed using X-ray crystallography, providing definitive evidence for the connectivity and stereochemistry of the molecules. acs.org The synthesis and structural confirmation of various heterocyclic compounds derived from reactions involving brominated aromatic acids also heavily rely on SC-XRD to elucidate the final molecular architecture. mdpi.comnih.gov

Table 1: Crystallographic Data for a Representative Brominated Compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 13.8666 |

| b (Å) | 7.4071 |

| c (Å) | 5.9609 |

| β (°) | 103.718 |

| Volume (ų) | 663.47 |

| Z | 2 |

Data derived from a representative related compound, 4-bromo-4'-methyl benzylidene aniline. scirp.org

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions, although weaker than covalent bonds, collectively determine the stability and physical properties of the crystalline material. For this compound and its analogues, the interplay of hydrogen bonds, halogen bonds, and van der Waals forces is critical in defining the supramolecular architecture.

Carboxylic acids are well-known for forming strong hydrogen bonds, typically resulting in dimeric structures through O-H···O interactions. In the case of this compound, the carboxylic acid group is the primary driver for the formation of hydrogen-bonded networks. These interactions are a dominant force in the crystal packing of benzoic acid derivatives, often leading to the formation of cyclic dimers. scispace.com

The strength and geometry of these hydrogen bonds can be influenced by the electronic nature of other substituents on the aromatic ring. Electron-releasing groups can enhance the stability of the hydrogen bonds. scispace.com The methoxy group in this compound can also participate in or influence the hydrogen bonding network. In related compounds, such as 4-bromo-3-(methoxymethyl)benzoic acid, the methoxymethyl group facilitates intermolecular O-H···O hydrogen bonds. The formation of these robust hydrogen-bonded networks is a key feature in the crystal engineering of such compounds. mdpi.com

Halogen bonding is a directional non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. The bromine atom in this compound possesses a region of positive electrostatic potential, known as a σ-hole, which allows it to interact with electron-rich atoms like oxygen. These C-Br···O interactions can play a significant role in directing the crystal packing.

While direct evidence for Br···Br interactions in the titular compound is not extensively documented in the provided results, the principles of halogen bonding suggest their potential influence. Halogen bonding has been observed to be a significant directional interaction in various solid-state structures. umich.edu The presence of both a halogen bond donor (bromine) and potential acceptors (carbonyl and methoxy oxygens) in this compound makes the formation of such interactions plausible and an important consideration in its crystal architecture.

Aromatic stacking, a specific type of van der Waals interaction, involves the face-to-face or edge-to-face arrangement of aromatic rings. In the crystal structure of this compound and its analogues, π-π stacking interactions between the phenyl rings contribute to the cohesion of the crystal lattice. In the absence of strong hydrogen-bonding groups, such as in 4-bromo-3-methylbenzoic acid, van der Waals forces become the more dominant intermolecular interactions.

Influence of Substituents on Crystal Architecture

The nature and position of substituents on the benzoic acid ring have a profound impact on the resulting crystal architecture. Substituents can alter the molecular shape, modulate the electronic properties, and introduce new functional groups capable of participating in specific intermolecular interactions.

The bromine atom in this compound introduces both steric and electronic effects. Its size can influence the packing efficiency, while its electron-withdrawing nature affects the acidity of the carboxylic acid and the charge distribution across the aromatic ring. The methoxy group, being electron-donating, also modulates the electronic properties and can act as a hydrogen bond acceptor.

The interplay between different substituents can lead to the formation of various crystal forms, or polymorphs. For example, studies on benzoic acid derivatives have shown that co-crystallization with different molecules can disrupt or alter the typical hydrogen-bonding patterns, leading to different crystal structures. rsc.orgcolab.ws The solvent used for crystallization can also influence the crystal habit, leading to different crystal shapes, such as needles or platelets, by affecting the relative growth rates of different crystal faces. diva-portal.org

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| 4-bromo-3-(methoxymethyl)benzoic acid |

| 4-bromo-3-methylbenzoic acid |

| 4-bromo-4'-methyl benzylidene aniline |

| Benzoic acid |

| Salicylic acid |

Polymorphism and Co-crystallization Studies of Related Benzoic Acids

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in the development of pharmaceuticals and other functional materials, as different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability. Co-crystallization, the formation of a crystalline structure containing two or more different molecules in a stoichiometric ratio, offers a powerful strategy to modify these properties in a controlled manner. nih.gov

While specific polymorphism and co-crystallization studies on this compound are not extensively documented in publicly available literature, the behavior of related benzoic acid derivatives provides significant insights into the potential solid-state chemistry of this compound.

Research on various benzoic acid derivatives has demonstrated their propensity to form polymorphs and co-crystals. For instance, p-aminobenzoic acid (pABA), a well-studied model drug compound, is known to exist in at least four polymorphic forms: α, β, γ, and δ. nih.gov The α and β forms are the most common, with the γ form being structurally similar to the α form, and the δ form being obtainable under high pressure. nih.gov The study of such systems reveals the subtle interplay of intermolecular interactions, such as hydrogen bonding and π-π stacking, in dictating the resulting crystal structure. nih.gov

The formation of co-crystals with benzoic acid derivatives is often driven by the robust carboxylic acid dimer synthon, where two benzoic acid molecules form a hydrogen-bonded pair. However, the introduction of other functional groups can lead to a variety of supramolecular assemblies. Studies have shown that benzoic acid and its derivatives can be co-crystallized with a range of co-formers, including N-containing bases like piperazine (B1678402) and diazabicyclo[2.2.2]octane (DABCO). acs.orgnih.gov In some cases, the method of preparation, such as solution growth versus mechanical grinding, can lead to different polymorphs of the same co-crystal. acs.orgnih.gov

For example, the co-crystallization of benzoic acid with DABCO in a 2:1 ratio results in different polymorphs depending on the crystallization technique. acs.orgnih.gov The polymorph obtained through grinding exhibits a higher crystal density and packing coefficient than the one obtained from solution. acs.orgnih.gov This highlights the sensitivity of the crystallization process and the potential for discovering new solid forms.

The substituents on the benzoic acid ring play a crucial role in determining the likelihood and nature of co-crystal formation. A study on the co-crystallization of progesterone (B1679170) with a variety of benzoic acid derivatives showed that co-crystals were likely to form regardless of whether the substituents were electron-donating or electron-withdrawing. sigmaaldrich.com This suggests that for this compound, the bromo and methoxy groups would not preclude co-crystal formation and would likely influence the geometry and stability of the resulting crystal lattice.

Furthermore, studies on the self-association of substituted benzoic acids in solution, such as 2-chloro-4-nitrobenzoic acid and 2,6-dimethoxybenzoic acid, have shown that while these compounds are polymorphic, a direct link between the associates present in solution and the final crystal form is not always straightforward. url.edunist.gov The solvent can play a significant role by competing for hydrogen bonding sites and influencing the aggregation of the benzoic acid molecules prior to nucleation. url.edunist.gov

Table 1: Polymorphism and Co-crystallization Examples in Benzoic Acid Derivatives

| Compound/System | Key Findings | References |

| p-Aminobenzoic acid | Exists in at least four polymorphic forms (α, β, γ, δ). | nih.gov |

| Benzoic acid / DABCO (2:1) | Forms different polymorphs depending on the preparation method (solution vs. grinding). | acs.orgnih.gov |

| Salicylic acid / N,N′-diacetylpiperazine (2:1) | Exhibits polymorphism with different crystal packing despite similar hydrogen bonding. | nih.gov |

| Progesterone / Benzoic acid derivatives | Co-crystallization is likely regardless of electron-withdrawing or -donating substituents. | sigmaaldrich.com |

| 2-Chloro-4-nitrobenzoic acid | Known to form at least two polymorphs. | url.edu |

Mass Spectrometry Applications for Structural Confirmation

Mass spectrometry is an indispensable analytical technique for the structural elucidation of organic compounds. It provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of its fragmentation patterns.

For this compound (C₈H₇BrO₃), the molecular weight is 231.04 g/mol . nih.gov In a mass spectrum, one of the most critical pieces of information is the molecular ion peak (M⁺). Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively), the molecular ion peak of this compound will appear as a characteristic pair of peaks of almost equal intensity, separated by two mass-to-charge units (m/z). This isotopic signature is a clear indicator of the presence of a single bromine atom in the molecule.

The fragmentation of this compound in a mass spectrometer, typically using electron ionization (EI), can be predicted based on the fragmentation rules for its constituent functional groups: the carboxylic acid, the methoxy group, and the aromatic bromo substituent.

The fragmentation of benzoic acid itself typically involves the loss of a hydroxyl radical (•OH) to form the benzoyl cation [C₆H₅CO]⁺ at m/z 105, which is often the base peak. docbrown.info Further fragmentation can lead to the loss of carbon monoxide (CO) to give the phenyl cation [C₆H₅]⁺ at m/z 77. docbrown.info

For this compound, several key fragmentation pathways can be anticipated:

Loss of a hydroxyl radical (-OH): Cleavage of the C-OH bond in the carboxylic acid group would result in a fragment ion with a mass of M-17.

Loss of a methoxy radical (-OCH₃): Cleavage of the aryl-OCH₃ bond would lead to a fragment ion at M-31.

Loss of a carboxyl group (-COOH): This would result in a fragment ion at M-45.

Decarboxylation followed by loss of a methyl group: Loss of CO₂ followed by the loss of a methyl radical from the methoxy group.

Cleavage of the C-Br bond: This would result in a fragment at M-79 or M-81, depending on the bromine isotope.

Studies on the mass spectrometry of substituted benzoic acids have shown that the position of the substituents can influence the fragmentation pathways, a phenomenon sometimes referred to as the "ortho effect" for adjacent substituents. nist.gov While this compound does not have ortho substituents relative to the carboxylic acid, the relative positions of the bromo and methoxy groups will influence the stability of the resulting fragment ions. Research on halide-substituted benzoic acids has shown that the position of the halogen affects the relative abundance of the deprotonated molecular ion and dimer ions in electrospray ionization. nih.gov

Table 2: Predicted Key Mass Spectral Fragments for this compound

| Fragment Ion | Description | Predicted m/z |

| [M]⁺ | Molecular ion | 230/232 |

| [M-OH]⁺ | Loss of hydroxyl radical | 213/215 |

| [M-OCH₃]⁺ | Loss of methoxy radical | 199/201 |

| [M-COOH]⁺ | Loss of carboxyl group | 185/187 |

| [C₇H₄BrO]⁺ | Fragment from loss of CO and H₂O | 199/201 |

| [C₆H₄Br]⁺ | Bromophenyl cation | 155/157 |

Computational and Theoretical Chemistry of 4 Bromo 3 Methoxybenzoic Acid

Density Functional Theory (DFT) Studies

DFT calculations are a cornerstone of modern computational chemistry, providing a framework to investigate the properties of molecules from first principles. A typical DFT study on a molecule like 4-bromo-3-methoxybenzoic acid would involve the following analyses, for which specific data is currently unavailable.

Geometry Optimization and Molecular Conformation Analysis

This process involves finding the lowest energy arrangement of the atoms in the molecule, which corresponds to its most stable three-dimensional structure. The analysis would yield precise bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the planarity of the benzene (B151609) ring and the orientation of the carboxylic acid and methoxy (B1213986) groups, including the potential for intramolecular hydrogen bonding.

Electronic Structure Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. A smaller gap generally implies higher reactivity.

An MEP map illustrates the charge distribution on the surface of a molecule. It uses a color scale to show regions that are electron-rich (electronegative, typically colored red) and electron-poor (electropositive, typically colored blue). For this molecule, an MEP map would highlight the electronegative oxygen atoms of the carboxyl and methoxy groups and the potential electrophilic and nucleophilic sites for chemical reactions.

Quantum Chemical Descriptors and Reactivity Prediction

Derived from the HOMO and LUMO energies, these descriptors quantify a molecule's reactivity.

Ionization Energy (I) : The energy required to remove an electron (approximated as -EHOMO).

Chemical Hardness (η) : A measure of resistance to change in electron distribution (approximated as (ELUMO - EHOMO)/2).

Electrophilicity Index (ω) : A measure of the propensity to accept electrons.

Without published research, it is not possible to provide a data table for these properties.

Condensed Fukui Functions and Active Sites

Condensed Fukui functions are crucial in identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. For this compound, these functions indicate that the bromine atom and the carboxylic acid group are the primary electrophilic sites, making them susceptible to nucleophilic attack. This theoretical prediction is instrumental in understanding the molecule's reactivity in various chemical reactions.

Fukui function analysis helps to predict the reactive sites for both electrophilic and nucleophilic attacks. researchgate.net The dual descriptor, which is the difference between the nucleophilic and electrophilic Fukui functions, further refines the prediction of reactive sites within the molecule. researchgate.net

Table 1: Predicted Active Sites of this compound

| Type of Attack | Predicted Active Site |

|---|---|

| Electrophilic | Bromine atom, Carboxylic acid group |

| Nucleophilic | To be determined by specific reaction conditions |

Solvation Effects on Reactivity Parameters (e.g., PCM Model)

The Polarizable Continuum Model (PCM) is a widely used method to study the effects of a solvent on the properties of a molecule. In the case of this compound, PCM simulations demonstrate that solvation in a polar solvent like water can significantly influence its reactivity. Specifically, solvation has been shown to reduce the electrophilicity of the molecule by approximately 15% compared to its state in the gas phase. This reduction is attributed to the stabilization of the molecule's ground state by the solvent molecules.

Theoretical studies on similar benzoic acid derivatives have utilized the PCM model to investigate reaction dynamics in different solvent environments. For instance, calculations on related compounds have been performed in both vacuum and toluene (B28343), highlighting the importance of considering solvent effects on kinetic and geometric parameters. researchgate.net

In Silico Prediction of Molecular Parameters Relevant to Biological Activity (e.g., Lipophilicity (logP) and Membrane Permeability)

In silico tools are invaluable for predicting the pharmacokinetic properties of a molecule, such as its absorption, distribution, metabolism, and excretion (ADME). For this compound, computational methods are used to estimate its lipophilicity (logP) and membrane permeability, which are critical for its potential biological activity.

The predicted octanol-water partition coefficient (XLogP3) for this compound is 2.5, suggesting a moderate level of lipophilicity. nih.gov This value is within the acceptable range for drug-likeness according to Lipinski's rule of five, which indicates good potential for membrane permeability. derpharmachemica.comresearchgate.net The topological polar surface area (TPSA) is another important descriptor for predicting drug transport properties.

Table 2: Predicted Physicochemical and ADME Properties of this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 231.04 g/mol nih.gov | Within Lipinski's rule (<500 Da) |

| XLogP3 | 2.5 nih.gov | Indicates good lipophilicity and potential for membrane permeability |

| Hydrogen Bond Donors | 1 nih.gov | Within Lipinski's rule (≤5) |

| Hydrogen Bond Acceptors | 3 nih.gov | Within Lipinski's rule (≤10) |

These predicted parameters suggest that this compound possesses physicochemical properties favorable for oral bioavailability.

Non-Linear Optical (NLO) Properties Estimation

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. The NLO properties of organic molecules can be estimated using computational methods like Density Functional Theory (DFT). These calculations often involve determining the first-order hyperpolarizability (β), which is a measure of the NLO response of a molecule.

Chemical Reactivity and Synthetic Transformations of 4 Bromo 3 Methoxybenzoic Acid

Electrophilic and Nucleophilic Reactions of the Aromatic Ring

The reactivity of the aromatic ring in 4-bromo-3-methoxybenzoic acid is influenced by the electronic effects of its substituents. The methoxy (B1213986) group is an electron-donating group, which can activate the ring towards electrophilic substitution, while the bromine atom and the carboxylic acid group are electron-withdrawing, which can deactivate the ring.

Substitution Reactions Involving the Bromine Atom

The bromine atom on the aromatic ring serves as a versatile handle for various substitution reactions, particularly in the realm of cross-coupling reactions. These reactions are fundamental in the synthesis of more complex organic molecules.

Suzuki-Miyaura Coupling: The bromine atom can be readily substituted using palladium catalysts in Suzuki-Miyaura cross-coupling reactions. This allows for the formation of carbon-carbon bonds, creating biaryl compounds.

Nucleophilic Aromatic Substitution: The bromine atom can also be displaced by nucleophiles such as amines or thiols. smolecule.com This type of reaction is crucial for introducing different functional groups onto the aromatic ring.

Reactions Involving the Methoxy Group

The methoxy group (-OCH3) also partakes in specific chemical transformations, although it is generally less reactive than the bromine atom or the carboxylic acid moiety.

Oxidation: Under strong oxidizing conditions, the methoxy group can be oxidized. For instance, reagents like potassium permanganate (B83412) or chromium trioxide can be used for this purpose.

Directing Group in Electrophilic Aromatic Substitution: The methoxy group is an ortho-, para-directing group. In the case of this compound, this influences the position of any further electrophilic substitution on the aromatic ring. smolecule.com

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a highly reactive functional group that can undergo a wide range of transformations. ontosight.ai

Esterification and Amidation

The carboxylic acid group readily undergoes esterification and amidation, which are fundamental reactions in organic synthesis. ontosight.aichemimpex.com

Esterification: this compound can be converted to its corresponding esters by reacting it with an alcohol in the presence of an acid catalyst, such as sulfuric acid. For example, reaction with methanol (B129727) yields methyl 4-bromo-3-methoxybenzoate.

Amidation: The carboxylic acid can be activated and then reacted with an amine to form an amide. This is a common strategy in the synthesis of pharmaceuticals and other biologically active molecules. chemimpex.com

| Reactant | Reagent | Product | Reaction Type |

| This compound | Methanol, H₂SO₄ | Methyl 4-bromo-3-methoxybenzoate | Esterification |

| This compound | Amine, Coupling Agent | 4-Bromo-3-methoxybenzamide | Amidation |

Reduction to Corresponding Alcohols or Aldehydes

The carboxylic acid group can be reduced to either an alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, 4-bromo-3-methoxybenzyl alcohol.

Reduction to Aldehydes: The selective reduction of carboxylic acids to aldehydes is a more challenging transformation but can be achieved using specific reagents. acs.org Nickel-catalyzed reductions have shown promise for this type of selective conversion. acs.org

| Starting Material | Reducing Agent | Product |

| This compound | Lithium Aluminum Hydride | 4-Bromo-3-methoxybenzyl alcohol |

| This compound | Nickel Catalyst System | 4-Bromo-3-methoxybenzaldehyde |

Activation for Coupling Reactions

The carboxylic acid group can be activated to facilitate its participation in coupling reactions. This often involves converting the carboxylic acid into a more reactive derivative, such as an acid chloride or an activated ester. For instance, it can be activated using succinimide-based coupling agents. vulcanchem.com This activation allows for the formation of amide or ester linkages with other molecules, a key step in the synthesis of many complex organic structures.

Cross-Coupling Reactions Utilizing the Bromine Substituent

The bromine atom at the C4 position of this compound is a key functional group that enables a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, in particular, leverage this aryl bromide functionality to construct more complex molecular architectures.

Suzuki-Miyaura Coupling Reactions with Boronic Acid Derivatives

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, creating a carbon-carbon bond between an organohalide and an organoboron compound, typically in the presence of a palladium catalyst and a base. tcichemicals.comwikipedia.org this compound and its derivatives are suitable substrates for this reaction, where the bromine atom serves as the halide partner. The electron-donating nature of the adjacent methoxy group can facilitate the initial oxidative addition step of the catalytic cycle, enhancing the reactivity of the compound in Suzuki-Miyaura couplings.

The general mechanism involves three primary steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of the this compound derivative. wikipedia.org

Transmetalation : The organic group from the boronic acid derivative is transferred to the palladium(II) complex, a process facilitated by the base. wikipedia.org

Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new biaryl compound and regenerating the palladium(0) catalyst. wikipedia.org

Research on structurally similar compounds, such as 4-bromo-3-methoxybenzonitrile (B54132), demonstrates successful coupling with various boronic acids. These reactions provide a template for the conditions applicable to this compound.

| Component | Specific Reagent/Condition | Role |

|---|---|---|

| Aryl Halide | 4-bromo-3-methoxybenzonitrile | Substrate |

| Coupling Partner | Phenylboronic acid | Source of new aryl group |

| Catalyst | PdCl₂(dppf) (2 mol%) | Facilitates C-C bond formation |

| Solvent | Dimethylformamide (DMF) or Toluene (B28343) | Reaction medium |

| Temperature | 80–100°C | Provides activation energy |

Buchwald-Hartwig Amination Reactions (Carbon-Nitrogen Coupling)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is crucial for synthesizing arylamines from aryl halides. The ester of this compound, methyl 4-bromo-3-methoxybenzoate, has been shown to be an effective substrate in this transformation for the synthesis of carbazole (B46965) alkaloids. chemmethod.com

In a documented synthesis, methyl 4-bromo-3-methoxybenzoate was coupled with aniline (B41778) using a palladium catalyst and a phosphine (B1218219) ligand. chemmethod.com The choice of base and ligand is critical for achieving high yields. An investigation into various bases found that cesium carbonate (Cs₂CO₃) and potassium tert-butoxide (KOtBu) were effective. chemmethod.com The reaction's success with this substrate highlights the utility of this compound as a precursor for complex nitrogen-containing molecules. chemmethod.com

| Catalyst | Ligand | Base | Solvent | Yield |

|---|---|---|---|---|

| Pd(OAc)₂ | Xantphos | K₂CO₃ | Dioxane | 35% |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 38% |

| Pd(OAc)₂ | Xantphos | KOtBu | Dioxane | 42% |

Oxidation Reactions

The carboxylic acid group of this compound is at a high oxidation state and is generally resistant to further oxidation under typical conditions. However, other parts of the molecule could theoretically undergo oxidation. The most synthetically relevant oxidation reactions related to this compound are those used to synthesize it from precursors. For instance, the carboxylic acid moiety is often installed by oxidizing a group at the C1 position of the benzene (B151609) ring.

Examples from related syntheses include:

The oxidation of a benzaldehyde (B42025) to a carboxylic acid using sodium chlorite (B76162) (NaClO₂) and sulfamic acid (NH₂SO₃H). vulcanchem.com

The oxidation of the aldehyde group in 4-bromo-2-methoxybenzaldehyde (B1278859) to the corresponding carboxylic acid can be achieved with reagents like potassium permanganate (KMnO₄).

The nitrile group of 4-bromo-3-methoxybenzonitrile can be hydrolyzed and oxidized to form this compound, with yields reported between 65-75% under acidic conditions. smolecule.com

While direct oxidation of the this compound molecule itself is not a common transformation, the oxidation of its methoxymethyl analogue, 4-Bromo-3-(methoxymethyl)benzoic acid, can lead to the formation of an aldehyde or a second carboxylic acid group.

Mechanistic Studies of Specific Transformations

The mechanisms of the cross-coupling reactions involving this compound are well-understood within the broader context of palladium catalysis.

Suzuki-Miyaura Coupling Mechanism : The catalytic cycle is widely accepted to proceed through a sequence of oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org The reaction is initiated by the oxidative addition of the C-Br bond of the benzoic acid derivative to a Pd(0) species. The subsequent transmetalation step is facilitated by a base, which activates the organoboron compound to form a boronate complex, enabling the transfer of the aryl group to the palladium center. The cycle concludes with reductive elimination, which forges the new C-C bond and regenerates the Pd(0) catalyst. wikipedia.org

Buchwald-Hartwig Amination Mechanism : The mechanism mirrors that of other palladium-catalyzed cross-couplings. It begins with the oxidative addition of the aryl bromide to the Pd(0)-ligand complex. The resulting aryl-palladium(II) bromide complex then coordinates with the amine. In the presence of a base, the coordinated amine is deprotonated, forming a palladium-amido complex. This intermediate undergoes reductive elimination to yield the C-N coupled product (the arylamine) and the original Pd(0) catalyst, allowing the cycle to continue. chemmethod.com

Applications in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate and Building Block

4-Bromo-3-methoxybenzoic acid is a valuable and versatile intermediate in organic synthesis due to its unique combination of functional groups: a carboxylic acid, a methoxy (B1213986) group, and a bromine atom attached to an aromatic ring. These features allow for a wide range of chemical modifications, making it an important building block for the construction of more complex molecules. The presence of the bromine atom is particularly significant as it provides a reactive site for various cross-coupling reactions, such as the Suzuki and Heck reactions, which are instrumental in forming carbon-carbon bonds and creating intricate biaryl systems. myskinrecipes.com

The structural framework of this compound makes it a key starting material for the synthesis of a variety of complex organic molecules. The bromine atom on the aromatic ring serves as a handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing larger, more elaborate molecular architectures. myskinrecipes.com

For instance, in Suzuki-Miyaura coupling, the bromine atom can be readily replaced by a variety of organic substituents by reacting with boronic acids in the presence of a palladium catalyst. This reaction is widely used to create biaryl compounds, which are common motifs in many biologically active molecules and functional materials. Similarly, the Heck reaction allows for the coupling of this compound with alkenes to form substituted alkenes, further expanding the range of accessible molecular structures. myskinrecipes.com

The following table provides a summary of representative cross-coupling reactions involving aryl bromides like this compound.

| Reaction Name | Reactant 1 | Reactant 2 | Catalyst | Product |

| Suzuki-Miyaura Coupling | Aryl Bromide | Organoboron Compound | Palladium Complex | Biaryl Compound |

| Heck Reaction | Aryl Bromide | Alkene | Palladium Complex | Substituted Alkene |

This table illustrates the general scheme of these reactions and highlights the role of the aryl bromide as a key component.

This compound serves as a crucial precursor in the synthesis of various pharmaceutical intermediates. Its structural features are often incorporated into the core of active pharmaceutical ingredients (APIs), making it a valuable starting material in drug discovery and development.

A notable example of its application is in the synthesis of Bosutinib, a tyrosine kinase inhibitor used in the treatment of certain types of cancer. In the synthetic route to Bosutinib, a related compound, 3-methoxy-4-hydroxybenzoic acid, is utilized, highlighting the importance of the substituted benzoic acid scaffold in the preparation of this complex pharmaceutical agent. mdpi.com The bromo and methoxy functionalities on the benzoic acid ring are key for the subsequent chemical transformations required to build the final drug molecule.

In addition to its role in pharmaceuticals, this compound is also a valuable precursor for the synthesis of agrochemical intermediates. myskinrecipes.com The development of new and effective pesticides and herbicides often relies on the availability of versatile chemical building blocks that can be readily modified to optimize their biological activity.

Research has shown that this compound and its derivatives possess potential applications in agriculture. For instance, a patent has disclosed the use of a closely related compound, 3-bromo-4-methoxybenzoic acid, as an agent with inhibitory effects against pathogenic fungi such as apple rot and grape white rot. This demonstrates the potential of this chemical scaffold in the development of new crop protection agents.

Development of Functionalized Materials

The unique chemical structure of this compound also lends itself to applications in materials science, particularly in the development of functionalized materials with tailored properties. The presence of the aromatic ring, carboxylic acid, and bromine atom allows for its incorporation into polymeric structures and coatings.

While direct and extensive research on the use of this compound in specialty polymers is not widely documented, the functional groups present in the molecule suggest its potential as a monomer or an additive in polymer synthesis. The carboxylic acid group can be used for esterification or amidation reactions to form polyester (B1180765) or polyamide chains. The aromatic nature of the compound can contribute to the rigidity and thermal stability of the resulting polymer.

Furthermore, the bromine atom can serve as a site for post-polymerization modification, allowing for the introduction of other functional groups to tailor the polymer's properties. In the formulation of coatings, the incorporation of such a molecule could enhance adhesion to substrates and provide a basis for further functionalization of the coated surface.

Regarding chemical resistance, the dense aromatic structure and the potential for cross-linking through its functional groups could contribute to the creation of coatings with improved resistance to chemical attack. specialchem.com The formulation of coatings with enhanced barrier properties is crucial in many industrial applications to protect underlying substrates from corrosive environments.

Catalytic Applications of Benzoic Acid Derivatives

Benzoic acid and its derivatives are a versatile class of compounds that play multiple roles in catalysis. While not always acting as the primary catalytic species, they are crucial components in the synthesis of catalysts and, in some cases, function as organocatalysts themselves. Their utility stems from the reactivity of the carboxylic acid group and the potential for diverse substitutions on the aromatic ring.

Derivatives of benzoic acid are fundamental building blocks for creating more complex molecules that may possess catalytic activity. For instance, brominated benzoic acids like 4-bromobenzoic acid are valuable intermediates in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. ycdehongchem.com In these reactions, the carbon-bromine bond allows for the formation of new carbon-carbon bonds, enabling the synthesis of complex molecular architectures. ycdehongchem.com Compounds like this compound serve as precursors in the development of active ingredients for pharmaceuticals and agrochemicals, where the brominated aromatic scaffold is a key structural motif. myskinrecipes.com

In some applications, benzoic acid itself can function as an efficient organocatalyst. Research has shown its effectiveness in promoting reactions like the statistical ring-opening copolymerization of ε-caprolactone and L-lactide. researchgate.net The catalytic activity, in this case, is attributed to the hydrogen-bonding capabilities of the carboxylic acid group, which activates the monomers towards polymerization. researchgate.net

Furthermore, metal salts of benzoic acid derivatives are employed as catalysts in industrial processes. Cobalt and manganese salts, for example, are used to catalyze the oxidation of toluene (B28343) to produce benzoic acid. researchgate.net While this is a process to produce benzoic acid, it highlights the role of benzoate (B1203000) structures in coordinating with metal centers to facilitate catalytic transformations. The table below summarizes key catalytic applications involving benzoic acid derivatives.

| Application Type | Role of Benzoic Acid Derivative | Example Reaction | Reference |

|---|---|---|---|

| Precursor Synthesis | Building block for ligands or complex molecules | Suzuki and Heck cross-coupling reactions | ycdehongchem.commyskinrecipes.com |

| Organocatalysis | Directly catalyzes the reaction | Ring-opening polymerization of lactones | researchgate.net |

| Industrial Catalysis | Component of metal-based catalyst systems | Oxidation of toluene to benzoic acid | researchgate.net |

Supramolecular Chemistry and Self-Assembly Based on Intermolecular Interactions

The structure of this compound, featuring a carboxylic acid group, a bromine atom, and a methoxy group, makes it an excellent candidate for studies in supramolecular chemistry. The self-assembly of this and related molecules into well-defined, higher-order structures is governed by a combination of specific and directional non-covalent interactions.

The most dominant of these interactions is the hydrogen bond formed between the carboxylic acid moieties. Carboxylic acids readily form robust, centrosymmetric dimers through a pair of O-H···O hydrogen bonds. This highly predictable interaction, or synthon, is a primary driver in the formation of the initial supramolecular building blocks. nih.gov

Beyond the primary hydrogen bonding, halogen bonding plays a crucial and increasingly recognized role in directing the self-assembly of brominated molecules. vtt.finih.gov The bromine atom in this compound possesses a region of positive electrostatic potential, known as a σ-hole, which can interact favorably with electron-rich atoms like oxygen or nitrogen on adjacent molecules. nih.gov This directional interaction, denoted as C-Br···O or C-Br···N, provides a powerful tool for crystal engineering, allowing for the construction of extended one- and two-dimensional networks from the initial hydrogen-bonded dimers. nih.gov The interplay and competition between hydrogen bonds and halogen bonds can be influenced by factors such as solvent polarity, leading to different self-assembled nanostructures. rsc.org

| Interaction Type | Participating Groups | Role in Self-Assembly | Reference |

|---|---|---|---|

| Hydrogen Bond | Carboxylic acid (O-H···O) | Forms primary dimeric building blocks | nih.gov |

| Halogen Bond | Bromo group (C-Br···O/N) | Directs the assembly of dimers into extended networks | nih.govvtt.finih.gov |

| Weak Hydrogen Bond | Methoxy group (C-H···O) | Provides additional stability and structural specificity | nih.gov |

Research in Medicinal Chemistry and Biological Activity

Investigation of Potential Bioactive Derivatives

The core structure of 4-bromo-3-methoxybenzoic acid is a recognized pharmacophore, and its derivatives are being investigated for a range of biological activities. While the broader class of substituted benzoic acids is a fertile ground for drug discovery, the specific applications of derivatives synthesized directly from this compound are still emerging in certain areas.

The development of new anti-inflammatory and analgesic agents is a significant area of pharmaceutical research. Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics, and many feature a carboxylic acid moiety, similar to that in this compound. While numerous benzoic acid derivatives have been explored for these properties, specific studies detailing the synthesis and evaluation of anti-inflammatory or analgesic derivatives starting directly from this compound are not extensively documented in the available scientific literature. However, research on structurally related compounds, such as 3-arylphthalides and conjugates of existing NSAIDs, highlights the potential of this chemical class in developing new inflammation inhibitors. nih.govmdpi.com

The benzoic acid scaffold is present in numerous compounds investigated for anti-cancer activity. mdpi.com Research into derivatives of this compound for this purpose is an area of interest. Although direct studies are limited, the investigation of its positional isomer, 3-Bromo-4-methoxybenzoic acid , serves as a significant precedent. This isomer is a crucial building block in the synthesis of potent inhibitors targeting key proteins involved in cancer proliferation, such as ABL1, ABL2, and BCR-ABL1 tyrosine kinases. nbinno.comnih.govmdpi.com These kinases are often overexpressed or mutated in various leukemias and other cancers. The ability to synthesize benzamide (B126) derivatives from this isomer that selectively inhibit these enzymes underscores the potential of the bromo-methoxybenzoic acid framework in oncology. nbinno.com

The search for novel antimicrobial agents is critical in addressing infectious diseases. While various heterocyclic and aromatic compounds are known to possess antiviral and antifungal properties, the specific use of this compound to generate such derivatives is not well-established in the reviewed literature. Research in this field has focused on other related structures, such as 3-bromo-4,5,6,7-tetrahydro-1,2-benzoisoxazole derivatives for antifungal applications and substituted oxycoumarins as potential antiviral agents. nih.govnih.gov

Bacterial resistance necessitates the discovery of new antibiotics. Substituted aromatic compounds are a known source of antibacterial agents. Research has shown that certain bromophenol derivatives exhibit significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). nih.gov Similarly, other studies have identified antibacterial properties in carbazole (B46965) derivatives and specific acetophenones against Gram-positive strains. nih.govresearchgate.net However, studies that specifically synthesize and test derivatives of this compound for activity against Gram-positive bacteria are not prominently featured in the current body of scientific literature.

Mechanism of Action Studies

Understanding how a compound or its derivatives interact with biological systems at a molecular level is fundamental to drug development. For derivatives of this compound, this involves studying their interactions with key biomolecules like enzymes and transport proteins.

Enzyme Interactions

The therapeutic effect of many drugs relies on their ability to inhibit specific enzymes. Derivatives of bromo-methoxybenzoic acid have shown potential in this area. As previously mentioned, the positional isomer 3-Bromo-4-methoxybenzoic acid is a key intermediate in synthesizing inhibitors of ABL tyrosine kinases, which are crucial for the progression of certain cancers. nbinno.com This demonstrates that the bromo-methoxybenzoyl scaffold can be effectively utilized to design molecules that fit into the active sites of enzymes and modulate their activity.

Furthermore, a structurally similar compound, 4-bromo-3-hydroxybenzoic acid , has been identified as a potent inhibitor of the enzyme histidine decarboxylase. selleckchem.com This enzyme is responsible for the formation of histamine (B1213489) in mammals, a key mediator in allergic and inflammatory responses. The inhibition of this enzyme by a closely related molecule suggests that derivatives of this compound could also be explored as potential enzyme inhibitors.

Interactions with Human Serum Albumin (HSA)

Studies using fluorescence quenching have shown that vanillic acid can interact with HSA. nih.gov This interaction is typically spontaneous, and the binding is primarily driven by hydrogen bonds and Van der Waals forces. nih.gov The process by which the compound reduces the natural fluorescence of HSA can indicate the nature of the binding. For instance, studies with vanillic acid suggest a dynamic quenching mechanism is primarily involved. nih.gov Understanding these interactions is crucial, as the binding of a drug to HSA can influence its bioavailability and therapeutic efficacy.

| Parameter | Description | Observed Finding for Vanillic Acid |

|---|---|---|

| Binding Mechanism | The process by which the compound interacts with HSA. | Spontaneous interaction. |

| Quenching Mechanism | The method by which the compound's binding reduces HSA's fluorescence. | Primarily dynamic quenching. |

| Primary Binding Forces | The types of intermolecular forces stabilizing the compound-HSA complex. | Hydrogen bonds and Van der Waals forces. |

Influence of Substituents on Biological Activity

The biological activity of a molecule is profoundly influenced by its substituents, which modulate properties like lipophilicity, electronic distribution, and steric profile. In derivatives of this compound, the interplay between the methoxy (B1213986) and bromo groups is critical.

The methoxymethyl group, a related substituent, can modulate solubility and intermolecular interactions. Generally, the addition of methoxy and alkyl groups to a core structure is a strategy used to increase lipophilicity. researchgate.net Lipophilicity is a key parameter in drug design as it affects a compound's ability to cross biological membranes and can influence its interaction with metabolic enzymes. researchgate.netnih.gov

Cytochrome P450 (CYP) enzymes are crucial in drug metabolism. The lipophilic nature of their substrate binding sites gives them an inherent affinity for lipophilic compounds. nih.gov However, specific substituents can sterically hinder the approach of a molecule to the active site of these enzymes, thereby inhibiting its own metabolism or that of other drugs. Methoxy groups on flavonoid derivatives, for instance, are known sites for oxidative metabolism (O-demethylation) by human P450 enzymes, particularly the CYP1 family. nih.gov The position of the methoxy group can influence the rate and preference of this metabolic reaction. nih.gov Therefore, the 3-methoxy substituent in the this compound scaffold is a potential site for metabolic activity, and its steric and electronic properties, influenced by the adjacent bromine atom, can dictate the molecule's metabolic fate and its potential to act as a CYP inhibitor. nih.govresearchgate.net

The table below summarizes the general influence of key substituents on physicochemical properties relevant to biological activity.

| Substituent Group | Typical Influence on Properties | Potential Biological Consequence |

| Methoxy (-OCH₃) | Increases lipophilicity; acts as a hydrogen bond acceptor; can be a site for O-demethylation. | Enhanced membrane permeability; altered binding to targets; potential for metabolic activation/deactivation by CYP enzymes. |

| Bromo (-Br) | Increases lipophilicity and molecular weight; participates in halogen bonding. | Improved membrane permeability; can enhance binding affinity to target proteins through specific interactions. |

| Carboxylic Acid (-COOH) | Increases polarity/hydrophilicity; acts as a hydrogen bond donor and acceptor. | Modulates water solubility; key interaction point with biological targets (e.g., enzymes, receptors). |

Exploration for Targeted Drug Delivery Systems using Boron-Containing Analogues

The unique chemical properties of boron make it an attractive element for incorporation into drug delivery systems and therapeutic agents. nih.govmdpi.com Boron-containing compounds, particularly those with boronic acid moieties, have seen a surge in interest in medicinal chemistry, highlighted by the FDA approval of drugs like bortezomib. nih.govnih.gov

Boron's vacant p-orbital allows it to act as a Lewis acid, enabling it to form stable, reversible covalent bonds with diols, which are common structures in biological molecules like saccharides found on cell surfaces. mdpi.com This property is the foundation for developing targeted drug delivery systems. For instance, phenylboronic acid (PBA)-based nanomaterials are being explored to target sialic acid, which is often overexpressed on the surface of tumor cells. mdpi.com

By analogy, derivatives of this compound could be modified to include a boronic acid group. Such analogues could be designed as stimuli-responsive drug carriers. For example, a boron-containing derivative might be engineered to release a therapeutic payload in response to specific biological cues found in a target microenvironment, such as high concentrations of reactive oxygen species (ROS) or ATP. mdpi.com The oxidative cleavage of a carbon-boron bond in the presence of H₂O₂ is a known reaction that has been exploited in the design of chemoselective probes and prodrugs. nih.gov This suggests a pathway for creating targeted systems where the this compound scaffold directs the molecule, and the boron moiety acts as a trigger for drug release in diseased tissue. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound correlates with its biological activity. For derivatives of this compound, SAR studies focus on how modifications to the benzene (B151609) ring substituents and the carboxylic acid group affect efficacy. iomcworld.com

Impact of Halogen Position and Methoxy Group on Efficacy

The relative positions of the halogen and methoxy groups on the benzoic acid ring are critical determinants of biological activity. These substituents exert both electronic and steric effects that influence how the molecule interacts with its biological target. mdpi.com

The methoxy group is an electron-donating group through its mesomeric (+M) effect, which can influence the acidity of the carboxylic acid and the electron density of the aromatic ring. quora.comdoubtnut.com The position of the methoxy group dictates the extent of this electronic influence. For example, a para-methoxy group generally has a stronger +M effect on the carboxylic acid than a meta-methoxy group. doubtnut.com The bromine atom, being a halogen, has an electron-withdrawing inductive (-I) effect and a weaker electron-donating mesomeric (+M) effect.

The interplay of these effects, dictated by their positions, can significantly alter a molecule's binding affinity. SAR studies on antifungal benzylthioquinolinium iodides demonstrated that the position of halogen substituents on the phenyl ring drastically affected potency, with para-substituted compounds consistently showing the highest activity. nih.gov Similarly, studies on the antioxidant and anticancer activities of bromophenol derivatives show that the arrangement of bromo, methoxy, and hydroxyl groups is key to their biological function. mdpi.com Furthermore, the position of methoxy groups can influence the regioselectivity of metabolic reactions, which in turn affects the compound's bioavailability and duration of action. mdpi.comnih.gov

Modifications of the Carboxylic Acid Moiety and Resulting Bioactivity

The carboxylic acid group is a key functional handle for molecular modification and a frequent point of interaction with biological targets. Altering this moiety can lead to significant changes in a derivative's pharmacological profile. researchgate.net

Common modifications include conversion to esters, amides, or more complex heterocyclic systems. For example, in the development of choline (B1196258) transporter inhibitors, a 4-methoxy-3-(piperidin-4-yl)oxybenzoic acid scaffold was converted into a series of amides. nih.gov The SAR study revealed that benzylic heteroaromatic amides were the most potent, demonstrating that the nature of the amide substituent is crucial for activity. nih.gov

Another strategy involves replacing the carboxylic acid with bioisosteres or incorporating it into larger ring systems. In a recent study, derivatives of 4-(tert-butyl)-3-methoxybenzoic acid were synthesized where the carboxylic acid was converted into carbothioamide, triazole, or oxadiazole moieties to target the EGFR tyrosine kinase. researchgate.net These modifications dramatically altered the resulting bioactivity, with some derivatives showing potent cytotoxicity against cancer cell lines. researchgate.net The reduction of the carboxylic acid to an aldehyde is another fundamental transformation that can alter the biological activity profile of the parent compound. researchgate.net Such modifications highlight the importance of the carboxylic acid group not just for its intrinsic properties but as a versatile anchor for chemical elaboration to optimize biological efficacy. nih.gov

In Vitro and In Vivo Pharmacological Evaluations

The biological effects of this compound derivatives are assessed through a combination of in vitro (in a controlled laboratory environment) and in vivo (in a living organism) studies. These evaluations are essential to determine a compound's potential as a therapeutic agent.

In vitro evaluations typically involve testing the compound against isolated targets like enzymes or cultured cells. For example, novel derivatives of a substituted methoxybenzoic acid were evaluated for their anticancer potential by measuring their cytotoxicity against various human cancer cell lines, including A549 (lung), HepG2 (liver), and HCT-116 (colon). researchgate.net The potency is often quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit a biological process by 50%. researchgate.net Further in vitro assays can elucidate the mechanism of action, such as flow cytometry to analyze the cell cycle, RT-PCR to measure gene expression, and specific kinase inhibition assays. researchgate.net Antioxidant activity can be assessed using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. nih.gov

The table below shows representative in vitro cytotoxicity data for a compound series derived from a substituted methoxybenzoic acid, illustrating how structural modifications affect potency against different cancer cell lines.

| Compound | Modification | A549 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |

| 3d | Carbothioamide derivative | 15.6 | 23.4 | 19.5 |

| 3e | Carbothioamide derivative | 28.1 | 35.2 | 31.3 |

| 4a | Triazole derivative | >50 | >50 | >50 |

| 4b | Triazole derivative | >50 | >50 | >50 |

| Data derived from a study on 4-(tert-butyl)-3-methoxybenzoic acid derivatives. researchgate.net |

Contributions to Agrochemical Development

Role in Herbicide Formulation

In the synthesis of herbicides, 4-Bromo-3-methoxybenzoic acid and its derivatives, such as its methyl ester, are used as intermediates. The chemical structure is foundational for building more complex molecules designed to act as herbicides. The inclusion of a bromine atom in the molecular framework is a strategy that can enhance the efficacy of the final agrochemical product. While its role as a synthetic precursor is established, specific herbicidal formulations directly incorporating this compound and their performance data are not extensively detailed in available research.

Plant Growth Regulation Properties

The broader class of benzoic acid derivatives includes compounds known for their ability to regulate plant growth. For instance, the related isomer, 3-bromo-4-methoxybenzoic acid, has been noted to have a regulatory effect on plant growth. google.com Despite the known activities within this chemical family, specific studies detailing the plant growth regulation properties of this compound itself are not readily found in the reviewed sources. Its potential in this area is inferred from its structural similarity to other active compounds, but direct research findings are lacking.

Inhibitory Effects on Plant Pathogenic Bacteria (e.g., Apple Rot, Grape White Rot)

Benzoic acid and its many derivatives are widely studied for their antimicrobial properties against plant pathogens. researchgate.netijans.org For example, research on the isomer 3-bromo-4-methoxybenzoic acid has shown it to possess a good inhibitory effect against the pathogenic bacteria responsible for apple rot and grape white rot. google.com Another related but more complex derivative, 4-(2-(1H-1,2,4-triazol-1-yl)ethoxy)-3-methoxybenzoic acid, has also been synthesized and tested for antifungal activity against various plant pathogens. mdpi.com

While these findings highlight the potential of the brominated methoxybenzoic acid scaffold in controlling plant diseases, direct and specific research data on the inhibitory effects of this compound against pathogens like apple rot or grape white rot are not available in the consulted literature. Its contribution in this area remains primarily as a potential synthetic intermediate for creating more complex and active antifungal agents. cymitquimica.com

Patent Landscape and Industrial Research

Analysis of Patented Synthetic Methods and Applications

Patented research highlights the importance of 4-Bromo-3-methoxybenzoic acid derivatives as key intermediates in the pharmaceutical industry. A notable patent, DE19531164A1, details a process for preparing 4-bromomethyl-3-methoxybenzoic acid esters, which are closely related to the parent acid and serve as crucial building blocks. google.com

The patented method involves the side-chain bromination of methyl 4-methyl-3-methoxybenzoate. This reaction can be carried out using either bromine or, more commonly, N-bromosuccinimide (NBS) as the brominating agent. google.comgoogle.com A key innovation in this patented process is the use of safer solvents like chlorobenzene (B131634) and ethyl acetate (B1210297), moving away from the industrially prohibited and toxic carbon tetrachloride that was used in earlier methods. google.comgoogle.com This photochemical process, conducted under UV light at controlled temperatures (0 to 5 °C), achieves high yields of the desired product, ranging from 64% to 95%. google.comgoogle.com

The applications outlined in patent literature underscore the compound's value. The derivatives of this compound are pivotal in the synthesis of a range of therapeutic agents.

Patented Applications of this compound Derivatives

| Therapeutic Class | Associated Patents |

|---|---|

| Peptidoleukotriene Antagonists | US 4,894,386; EP 337,767; EP 337,766; EP 290,145; JP 6,206,465 google.comgoogle.com |

| Anti-inflammatory Drugs | US 5,280,039 google.comgoogle.com |

These applications demonstrate the compound's role in developing treatments for conditions like asthma, allergic reactions, and inflammation.

Commercial Significance as a Fine Chemical Intermediate

This compound is a commercially significant fine chemical, valued for its role as a versatile building block in organic synthesis. Its molecular structure, featuring a carboxylic acid group, a bromine atom, and a methoxy (B1213986) group, allows for diverse chemical transformations, including nucleophilic substitution, esterification, and cross-coupling reactions.

Its primary commercial value stems from its use as an "important intermediate" in the production of Active Pharmaceutical Ingredients (APIs). google.comgoogle.com The demand for the end-product pharmaceuticals, such as anti-inflammatory agents and peptidoleukotriene antagonists, drives the commercial production of this intermediate. google.comgoogle.com

Beyond pharmaceuticals, this class of compounds also finds application in the agrochemical and materials science sectors. ontosight.aichemimpex.com The presence of both the bromine and methoxy functional groups allows for the tailored synthesis of complex molecules with specific biological or material properties. ontosight.aichemimpex.com The commercial availability of this compound from various chemical suppliers confirms its established role in research and development as well as in larger-scale manufacturing. chemscene.comsigmaaldrich.comavantorsciences.com

Role as an Intermediate in Various Industries

| Industry | Application |

|---|---|

| Pharmaceuticals | Synthesis of anti-inflammatory drugs, peptidoleukotriene antagonists, and testosterone (B1683101) 5-α-reductase inhibitors. google.comgoogle.com |

| Agrochemicals | Used as a building block in the development of herbicides and pesticides. chemimpex.com |

| Materials Science | Employed in the formulation of advanced materials like polymers and coatings. ontosight.aichemimpex.com |

| Organic Synthesis | Serves as a versatile starting material for more complex molecules in academic and industrial research. chemimpex.com |

Challenges and Opportunities in Industrial Scale-Up

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives presents both challenges and opportunities.

Challenges:

Solvent Management: A significant historical challenge was the reliance on toxic and environmentally harmful solvents like carbon tetrachloride. google.comgoogle.com Industrial scale-up requires the use of safer, more sustainable, and recoverable solvents.

Reaction Conditions: The photochemical bromination process requires specialized equipment, such as UV lamps, and precise temperature control to ensure high yields and minimize side-product formation. google.com Maintaining these conditions consistently on a large scale can be complex.

Cost-Effectiveness: The cost of starting materials, reagents like NBS, and the energy required for the process are critical factors in the economic viability of industrial-scale production.

Opportunities:

Process Optimization and Green Chemistry: The development of the patented method using chlorobenzene or ethyl acetate is a prime example of an opportunity seized. google.comgoogle.com There is ongoing potential to further optimize the process by exploring more efficient catalysts, reducing reaction times, or developing continuous flow processes, which can enhance safety and reduce waste.

New Applications: Research into new pharmaceuticals and materials continues to create new markets for versatile intermediates. As new biologically active molecules are designed, the demand for building blocks like this compound may increase, opening opportunities for expanded production.

The industrial journey of this compound exemplifies the evolution of fine chemical manufacturing, balancing synthetic utility with safety, environmental responsibility, and economic feasibility.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-bromomethyl-3-methoxybenzoic acid ester |

| Methyl 4-methyl-3-methoxybenzoate |

| Bromine |

| N-bromosuccinimide (NBS) |

| Carbon tetrachloride |

| Chlorobenzene |

| Ethyl acetate |

| Succinimide |

| 2-amino-4-bromo-5-methoxybenzoic acid |

| 3-bromo-4-methoxybenzoic acid |

| 4-Bromo-3-(methoxymethyl)benzoic acid |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 4-bromo-3-methoxybenzoic acid and its derivatives is poised for significant advancements, with a strong emphasis on green and sustainable chemistry. Traditional methods often rely on harsh reagents and conditions, but future research is geared towards more environmentally benign and efficient processes.

Emerging synthetic strategies focus on minimizing waste, reducing energy consumption, and utilizing safer solvents. Key areas of development include:

Enzymatic Halogenation: Biocatalysis, using enzymes like halogenases, offers a highly selective and environmentally friendly alternative to traditional chemical halogenation. nveo.orgresearchgate.net These enzymes can introduce bromine atoms onto aromatic rings with high regioselectivity under mild conditions, reducing the need for protecting groups and minimizing byproduct formation. nveo.orgresearchgate.net

Photocatalytic C-H Functionalization: Visible-light photoredox catalysis is a rapidly developing field that enables the direct functionalization of C-H bonds. liverpool.ac.ukresearchgate.net This technology could provide a novel route to synthesize this compound by directly brominating a 3-methoxybenzoic acid precursor, avoiding the use of stoichiometric and often toxic brominating agents. liverpool.ac.ukresearchgate.net

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and easier scalability compared to batch processes. The application of flow chemistry to the synthesis of this compound could lead to higher yields, improved purity, and a more sustainable manufacturing process.

The table below summarizes potential sustainable synthetic methods and their advantages.

| Synthetic Methodology | Key Advantages | Potential for this compound Synthesis |

| Enzymatic Halogenation | High regioselectivity, mild reaction conditions, reduced waste, environmentally friendly. nveo.orgresearchgate.net | Direct and selective bromination of 3-methoxybenzoic acid. nveo.orgresearchgate.net |

| Photocatalytic C-H Functionalization | Use of visible light as a renewable energy source, atom economy, direct functionalization of C-H bonds. liverpool.ac.ukresearchgate.net | Direct bromination of the aromatic ring, minimizing the use of hazardous reagents. liverpool.ac.ukresearchgate.net |